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Introduction
TAT-GluA2-3Y is a cell-permeable peptide that acts as a potent inhibitor of α-amino-3-hydroxy-

5-methyl-4-isoxazolepropionic acid receptor (AMPAR) endocytosis.[1] This peptide mimics the

C-terminal domain of the GluA2 subunit of the AMPAR, specifically targeting the tyrosine

residues (Y869, Y873, Y876) that are crucial for the protein-protein interactions driving

regulated endocytosis. By competitively inhibiting the binding of endocytic machinery

components, such as PICK1 (Protein Interacting with C Kinase 1), to the GluA2 subunit, TAT-

GluA2-3Y effectively blocks the internalization of GluA2-containing AMPARs. This interference

with AMPAR trafficking has significant implications for synaptic plasticity, including long-term

depression (LTD), as well as for various neurological and psychiatric disorders.

These application notes provide detailed protocols for utilizing Western blot analysis to

investigate the molecular consequences of TAT-GluA2-3Y treatment on AMPAR subunits and

related signaling proteins.

Mechanism of Action: TAT-GluA2-3Y
TAT-GluA2-3Y is comprised of the HIV-1 Tat protein transduction domain, which facilitates its

entry into cells, fused to a short peptide sequence (YKEGYNVYG) from the C-terminus of the

GluA2 subunit. The core function of TAT-GluA2-3Y is to disrupt the regulated, activity-
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dependent endocytosis of GluA2-containing AMPARs. This process is critical for the expression

of LTD, a long-lasting reduction in the efficacy of synaptic transmission.

The binding of scaffolding proteins like GRIP1 (glutamate receptor-interacting protein 1) to the

GluA2 C-terminus helps to stabilize AMPARs at the synapse.[2] During LTD induction, signaling

events lead to the dissociation of GRIP1 and the subsequent binding of PICK1, which recruits

the endocytic machinery.[2] TAT-GluA2-3Y is thought to interfere with the latter step, preventing

the internalization of the receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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